molecular formula C17H18ClN3S B12479164 1-(2-Chlorobenzyl)-3-prop-2-en-1-yl-1-(pyridin-3-ylmethyl)thiourea

1-(2-Chlorobenzyl)-3-prop-2-en-1-yl-1-(pyridin-3-ylmethyl)thiourea

Cat. No.: B12479164
M. Wt: 331.9 g/mol
InChI Key: IAYWGSFOWPQHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chlorophenyl)methyl]-3-(prop-2-en-1-yl)-1-(pyridin-3-ylmethyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group, which is known for its diverse chemical reactivity and potential biological activities

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(prop-2-en-1-yl)-1-(pyridin-3-ylmethyl)thiourea can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl isothiocyanate with prop-2-en-1-amine and pyridin-3-ylmethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-3-(prop-2-en-1-yl)-1-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the thiourea group can lead to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the double bonds in the prop-2-en-1-yl group or the thiourea group to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides. The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-(prop-2-en-1-yl)-1-(pyridin-3-ylmethyl)thiourea has several scientific research applications across different fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and medicinal chemistry research.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(prop-2-en-1-yl)-1-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, the thiourea group can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, affecting their catalytic activity. Additionally, the compound’s aromatic groups can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-3-(prop-2-en-1-yl)-1-(pyridin-3-ylmethyl)thiourea can be compared with other thiourea derivatives and compounds with similar structures:

    Thiourea: A simple thiourea molecule lacks the complex substituents present in the compound of interest

    Phenylthiourea: This compound has a phenyl group instead of the chlorophenyl, prop-2-en-1-yl, and pyridin-3-ylmethyl groups. It is less complex and has different reactivity and applications.

The uniqueness of 1-[(2-chlorophenyl)methyl]-3-(prop-2-en-1-yl)-1-(pyridin-3-ylmethyl)thiourea lies in its complex structure, which provides a combination of functional groups that can participate in diverse chemical reactions and interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18ClN3S

Molecular Weight

331.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-prop-2-enyl-1-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C17H18ClN3S/c1-2-9-20-17(22)21(12-14-6-5-10-19-11-14)13-15-7-3-4-8-16(15)18/h2-8,10-11H,1,9,12-13H2,(H,20,22)

InChI Key

IAYWGSFOWPQHRS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)N(CC1=CN=CC=C1)CC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.